molecular formula C25H22N4O6 B5980937 2-methoxy-N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]-5-nitrobenzamide

2-methoxy-N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]-5-nitrobenzamide

Cat. No.: B5980937
M. Wt: 474.5 g/mol
InChI Key: HWYSRAVPVGJYQW-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]-5-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxy, nitro, and phthalazinone groups, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]-5-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the nitration of a suitable benzene derivative to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]-5-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the nitro group results in the formation of an amine .

Scientific Research Applications

2-methoxy-N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]-5-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]-5-nitrobenzamide is unique due to its combination of methoxy, nitro, and phthalazinone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-methoxy-N-[[2-methoxy-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O6/c1-28-25(31)19-7-5-4-6-18(19)23(27-28)15-8-10-21(34-2)16(12-15)14-26-24(30)20-13-17(29(32)33)9-11-22(20)35-3/h4-13H,14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYSRAVPVGJYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)OC)CNC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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